Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate
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Overview
Description
Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate is a chemical compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . It belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitrophenyl group attached to a nicotinate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate typically involves the esterification of 2-methyl-6-(4-nitrophenyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products Formed
Reduction: Reduction of the nitro group yields Ethyl 2-methyl-6-(4-aminophenyl)nicotinate.
Substitution: Nucleophilic substitution of the ester group can yield various amides or alcohol derivatives.
Scientific Research Applications
Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dichloro-6-methylnicotinate: Similar in structure but with chlorine substituents instead of a nitrophenyl group.
Ethyl 2-methyl-6-(4-aminophenyl)nicotinate: The reduced form of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-methyl-6-(4-nitrophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-21-15(18)13-8-9-14(16-10(13)2)11-4-6-12(7-5-11)17(19)20/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBEVJAEBSTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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